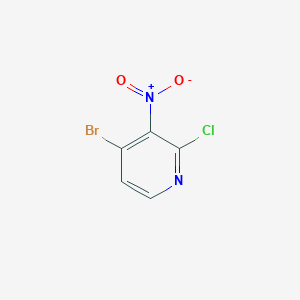

4-Bromo-2-chloro-3-nitropyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of modern chemical research. These compounds are not merely laboratory solvents but are integral to numerous applications across various scientific fields. nih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, found in a vast array of FDA-approved drugs and natural products like certain vitamins and alkaloids. researchgate.netrsc.org Their prevalence in pharmaceuticals stems from their ability to engage in a wide range of biological activities, including potential anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. wisdomlib.orgresearchgate.net

Beyond medicine, pyridine derivatives are crucial in materials science for developing functional nanomaterials and in organometallic chemistry where they serve as important ligands for catalysts. nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity and its capacity to form hydrogen bonds and coordinate with metal ions. This versatility makes pyridine and its derivatives a subject of continuous and intensive research, aimed at discovering new therapeutic agents and advanced materials. nih.govresearchgate.net

Contextualization of 4-Bromo-2-chloro-3-nitropyridine within Pyridine Chemistry

Within the extensive family of pyridine derivatives, halogenated nitropyridines represent a particularly reactive and versatile class of compounds. The introduction of both halogen atoms (like bromine and chlorine) and a nitro group onto the pyridine ring creates a molecule with multiple reactive sites. These substituents are electron-withdrawing, which deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.

Scope and Research Focus on this compound

The primary research interest in this compound lies in its utility as a chemical building block. Its polyfunctional nature allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. myskinrecipes.com

Research on analogous compounds, such as other bromo-chloro-nitropyridines and halo-nitropyridines in general, focuses on exploring their reactivity in nucleophilic substitution reactions. clockss.orgnih.gov Studies investigate how different nucleophiles (containing oxygen, nitrogen, sulfur, or carbon) react with the substituted pyridine ring, and how reaction conditions can be tuned to achieve selective substitution at a specific position. The goal is often to synthesize libraries of new pyridine derivatives that can then be screened for biological activity. For instance, the displacement of the chloro or bromo group can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in drug discovery. myskinrecipes.com The unique substitution pattern of this compound offers a specific reactivity profile that can be exploited to create targeted molecules that might not be accessible from other isomers.

Chemical Properties of Halogenated Nitropyridines

Due to the limited availability of specific experimental data for this compound, the following table presents data for a closely related and well-documented isomer, 5-Bromo-2-chloro-3-nitropyridine (B118568), to provide an illustrative example of the typical physical and chemical properties of such compounds.

| Property | Value for 5-Bromo-2-chloro-3-nitropyridine |

| Molecular Formula | C₅H₂BrClN₂O₂ nih.gov |

| Molecular Weight | 237.44 g/mol nih.gov |

| Melting Point | 65-70 °C sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| InChI Key | WWQQPSDIIVXFOX-UHFFFAOYSA-N sigmaaldrich.com |

Propiedades

IUPAC Name |

4-bromo-2-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFUXHLZLWHMJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379309-70-2 | |

| Record name | 4-bromo-2-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Chloro 3 Nitropyridine

Halogenation Approaches to Pyridine (B92270) Derivatives

Halogenation represents a fundamental strategy for the synthesis of 4-Bromo-2-chloro-3-nitropyridine. This involves the selective introduction of a bromine atom onto a 2-chloro-3-nitropyridine (B167233) substrate. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Bromination of Substituted 2-Chloro-3-nitropyridines

The direct bromination of 2-chloro-3-nitropyridine is a viable route to the target compound. The pre-existing electron-withdrawing chloro and nitro groups deactivate the pyridine ring, necessitating specific conditions to facilitate electrophilic aromatic substitution.

Bromination using Bromine in Organic Solvents (e.g., dichloromethane)

The use of molecular bromine in an organic solvent such as dichloromethane is a common method for the bromination of aromatic compounds. For deactivated substrates, this reaction may require a catalyst to enhance the electrophilicity of the bromine. While specific studies on the bromination of 2-chloro-3-nitropyridine in dichloromethane are not detailed in the provided search results, the general methodology is well-established for other aromatic systems. The reaction typically involves the slow addition of bromine to a solution of the substrate in the chosen solvent, often at ambient or slightly elevated temperatures. The efficiency of this method can be influenced by reaction time and the stoichiometry of the reagents to avoid by-products like di-brominated compounds researchgate.net.

Bromination using Bromine in Sulfuric Acid under Controlled Conditions

For strongly deactivated aromatic compounds, bromination using bromine in concentrated sulfuric acid is an effective method. scirp.org The highly acidic medium can enhance the electrophilic character of the brominating species. This approach is particularly useful when electron-withdrawing groups hinder the reaction. scirp.org The combination of nitric acid and bromine in concentrated sulfuric acid can serve as a potent system for the bromination of deactivated aromatic rings. scirp.org The concentration of sulfuric acid is a critical parameter; a decrease in concentration can significantly reduce or completely inhibit the bromination process. scirp.org This method allows for the combination of nitration and bromination in a single preparative stage for moderately deactivated compounds. scirp.org

Table 1: Comparison of Bromination Methods

| Method | Reagents | Typical Conditions | Advantages |

| Organic Solvents | Molecular Bromine, Dichloromethane | Ambient temperature, short reaction time researchgate.net | Milder conditions, straightforward workup researchgate.net |

| Sulfuric Acid | Molecular Bromine, Concentrated H₂SO₄, HNO₃ | Controlled temperature | Effective for strongly deactivated rings scirp.org |

Chlorination of Bromonitropyridine Precursors

An alternative halogenation strategy involves the chlorination of a bromonitropyridine precursor. This approach was not substantiated with relevant examples in the provided search results.

Nitration Approaches to Halogenated Pyridine Derivatives

This synthetic route involves the introduction of a nitro group onto a di-halogenated pyridine skeleton. The regioselectivity of the nitration is directed by the existing halogen substituents on the pyridine ring.

Nitration of Bromo-Chloro Pyridines for Nitro Group Introduction

The synthesis of related compounds, such as 2-Bromo-3-chloro-4-nitropyridine, is typically achieved through the nitration of the corresponding 2-bromo-3-chloropyridine precursor. This reaction is commonly carried out using a nitrating agent like nitric acid in the presence of sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position. Applying this logic to the target molecule, the synthesis would commence with 4-bromo-2-chloropyridine. This precursor would be subjected to a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The strong directing effects of the pyridine nitrogen and the halogen atoms would guide the nitro group to the 3-position.

Table 2: Nitration of a Dihalogenated Pyridine Precursor (Analogous Reaction)

| Starting Material | Reagents | Key Conditions | Product |

| 2-Bromo-3-chloropyridine | Nitric Acid, Sulfuric Acid | Controlled Temperature | 2-Bromo-3-chloro-4-nitropyridine |

This established methodology for the nitration of di-halogenated pyridines provides a reliable pathway for the synthesis of this compound from the corresponding 4-bromo-2-chloropyridine starting material.

Utilization of Nitrating Mixtures (e.g., fuming nitric acid/concentrated sulfuric acid)

The introduction of a nitro group onto the pyridine ring is a critical step in the synthesis of many of its derivatives. Due to the pyridine ring's electron-deficient character, which makes it resistant to electrophilic aromatic substitution, harsh reaction conditions are often necessary. nih.govyoutube.com A common and effective method is the use of a nitrating mixture, typically a combination of a strong nitric acid source and concentrated sulfuric acid.

The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This powerful electrophile is capable of attacking the deactivated pyridine ring. For instance, the nitration of halogenated pyridines can be achieved using such mixtures. A chlorinated pyridine has been successfully nitrated using a mixture of sulfuric and nitric acid at elevated temperatures of 110°C. youtube.com Similarly, 2-amino-5-bromopyridine can be nitrated by adding fuming nitric acid to a solution in concentrated sulfuric acid at low temperatures, followed by heating to ensure the reaction proceeds. orgsyn.org This process underscores the necessity of potent reagents to overcome the inherent low reactivity of the pyridine nucleus towards electrophiles. nih.gov

Nucleophilic Aromatic Substitution (SNAr) in Synthetic Routes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism in the synthesis of substituted pyridines, particularly those bearing electron-withdrawing groups. wikipedia.orgyoutube.com This pathway is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination process. libretexts.orgyoutube.com The reaction is initiated by the attack of a nucleophile on an aromatic ring carbon that bears a suitable leaving group. wikipedia.org

The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group is crucial. wikipedia.orglibretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com Halogens often serve as the leaving group in these reactions. For pyridine derivatives, the inherent electron deficiency of the ring, compounded by activating groups, makes the SNAr pathway a highly effective synthetic tool. youtube.com

Strategies for Introducing Halogens via SNAr

While halogens frequently act as leaving groups in SNAr reactions, this mechanism can also be ingeniously employed to introduce halogen atoms onto the pyridine ring. This is typically achieved by having a leaving group that is more labile than a halide under specific conditions.

One effective strategy involves the displacement of a nitro group. The nitro group in 4-nitropyridine-N-oxide, for example, can be readily displaced by nucleophilic halides to form 4-halopyridine-N-oxides. nih.govresearchgate.net The N-oxide can then be reduced to yield the corresponding 4-halopyridine. researchgate.net This reactivity highlights the utility of the nitro group as an activator for nucleophilic attack and subsequently as a leaving group itself.

Another advanced strategy involves the installation of a phosphonium salt at the 4-position of the pyridine ring. These phosphonium salts are highly electrophilic and can be displaced by halide nucleophiles in a process that computational studies suggest occurs via a stepwise SNAr pathway. nih.govchemrxiv.orgresearchgate.net This method is effective for a broad range of unactivated pyridines and can be used for late-stage halogenation of complex molecules. chemrxiv.orgresearchgate.net

Sequential Halogenation and Nitration Approaches

The synthesis of multiply substituted pyridines like this compound often requires a multi-step sequence where halogenation and nitration are performed in a specific order. The regiochemical outcome of each step is highly dependent on the directing effects of the substituents already present on the ring.

One common synthetic pathway begins with the halogenation of a pyridine precursor, followed by nitration. For example, a synthetic route to a related compound, 2-amino-5-bromo-3-nitropyridine, starts with the bromination of 2-aminopyridine. orgsyn.org The resulting 2-amino-5-bromopyridine is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The amino group directs the bromination, and the combined directing effects of the amino and bromo groups influence the position of the subsequent nitration.

Conversely, a nitrated pyridine can be the starting point for sequential halogenations. A documented synthesis for a structurally similar compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, begins with the bromination of 4-methyl-5-nitropyridin-2-ol. rsc.org The resulting 3-bromo-4-methyl-5-nitropyridin-2-ol is then converted to the 2-chloro derivative using phosphoryl chloride (POCl₃). rsc.org In this sequence, the existing nitro and hydroxyl groups guide the positions of the incoming halogens. These sequential strategies are essential for achieving the precise substitution pattern required for the target molecule.

Advanced Synthetic Strategies and Optimization

Optimizing synthetic routes is crucial for improving efficiency, increasing yields, and ensuring the selective formation of the desired product. This involves a systematic study of various reaction parameters and exploring novel, more sustainable methodologies. prismbiolab.com

Role of Reaction Conditions on Yield and Selectivity

Reaction conditions play a pivotal role in the outcome of synthetic transformations involving pyridine derivatives. Factors such as temperature, solvent, catalyst, and reagent concentration can significantly influence both the yield and the regioselectivity of the reaction.

Electrophilic substitutions on the electron-deficient pyridine ring, for instance, often demand high temperatures to proceed at a reasonable rate. youtube.com The synthesis of 4-bromo-2-methyl-3-nitropyridine from 2-methyl-3-nitropyridin-4-ol using phosphorus oxybromide is conducted at 140°C in a pressure vessel, yielding the product in 49.7% yield. chemicalbook.com Similarly, chlorination and iodination steps in the synthesis of other halonitropyridines are performed at elevated temperatures of 75°C and 80°C, respectively, to achieve high yields of 88% and greater. rsc.org The choice of solvent and reagents is also critical, as demonstrated in various optimization studies where different solvents and catalysts are screened to find the ideal conditions. researchgate.netresearchgate.net

The following table summarizes the impact of reaction conditions on the synthesis of various halogenated nitropyridines, based on reported literature.

| Starting Material | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

| 2-methyl-3-nitropyridin-4-ol | Phosphorus oxybromide | 140 | 4-bromo-2-methyl-3-nitropyridine | 49.7 | chemicalbook.com |

| 3-bromo-4-methyl-5-nitropyridin-2-ol | POCl₃, CH₃CN | 75 | 3-bromo-2-chloro-4-methyl-5-nitropyridine | 88 | rsc.org |

| 4-Methyl-5-nitropyridin-2-ol | Bromine, Acetic Acid | Not specified | 3-bromo-4-methyl-5-nitropyridin-2-ol | 91 | rsc.org |

| Chlorinated Pyridine | H₂SO₄, HNO₃ | 110 | Nitrated Chloropyridine | "Cleanly" | youtube.com |

This table is interactive and allows for sorting by column.

Green Chemistry Principles in Synthesis (Future Research Direction)

Future research into the synthesis of this compound and related compounds will likely focus on the incorporation of green chemistry principles. rasayanjournal.co.inresearchgate.net The goal is to develop more sustainable and environmentally benign processes that minimize waste, reduce energy consumption, and use less hazardous substances. rasayanjournal.co.inmdpi.com

Potential areas for improvement include:

Catalytic Methods: Replacing stoichiometric reagents (like POCl₃ or large excesses of acid) with catalytic alternatives can significantly reduce waste and improve atom economy. mdpi.com

Safer Solvents: Traditional syntheses often employ hazardous solvents. Research into greener solvents or solvent-free reaction conditions, such as mechanochemical grinding or solid-state reactions, could offer safer alternatives. rasayanjournal.co.inmdpi.com

Process Intensification: The development of continuous flow processes can offer better control over reaction parameters, improve safety, and allow for more efficient production compared to traditional batch methods. researchgate.net

By embracing these principles, the chemical industry can move towards more sustainable manufacturing practices for important chemical intermediates. nih.gov

Reactivity and Reaction Mechanisms of 4 Bromo 2 Chloro 3 Nitropyridine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the electron-withdrawing nitro group, makes 4-bromo-2-chloro-3-nitropyridine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgmasterorganicchemistry.com This reactivity allows for the selective replacement of the halogen substituents.

Substitution of Bromine by Various Nucleophiles

The bromine atom at the 4-position is a primary site for nucleophilic attack. A range of nucleophiles, including amines and alcohols, can displace the bromide ion. For instance, reactions with various amines lead to the formation of the corresponding 4-amino-2-chloro-3-nitropyridine (B48866) derivatives. Similarly, alkoxides can react to yield 4-alkoxy-2-chloro-3-nitropyridines.

In some cases, unexpected rearrangements can occur. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with certain amines has been observed to yield a product where the nitro group migrates from the 4-position to the 3-position, in addition to the expected substitution product. clockss.org This highlights the complex reactivity that can arise from the specific combination of substituents and reaction conditions.

| Nucleophile | Product | Reference |

|---|---|---|

| Amines (general) | 4-Amino-2-chloro-3-nitropyridine derivatives | clockss.org |

| Alcohols/Alkoxides (general) | 4-Alkoxy-2-chloro-3-nitropyridine derivatives | iucr.org |

Substitution of Chlorine by Various Nucleophiles

The chlorine atom at the 2-position also participates in nucleophilic substitution reactions. The relative reactivity of the chlorine versus the bromine atom can be influenced by the nature of the nucleophile and the reaction conditions. Generally, both halogens can be substituted, and in some instances, di-substitution products can be obtained with strong nucleophiles or harsh reaction conditions.

Mechanistic Investigations of SNAr Pathways

The nucleophilic aromatic substitution reactions of halo-nitropyridines proceed through a well-established two-step addition-elimination mechanism. libretexts.orgnih.gov The process begins with the attack of the nucleophile on the electron-deficient carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. The subsequent step involves the departure of the halide ion, which restores the aromaticity of the pyridine ring and yields the final substitution product. libretexts.org

Reduction Reactions of the Nitro Group

The nitro group in this compound can be readily reduced to an amino group, providing a synthetic route to various aminopyridine derivatives. This transformation is a fundamental process in organic synthesis. wikipedia.org

Conversion of Nitro to Amine Functionality

A variety of reducing agents can be employed to convert the nitro group to an amine. wikipedia.orgniscpr.res.in Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic media, or iron powder in the presence of an acid, are also effective for this transformation. commonorganicchemistry.comyoutube.com The choice of reducing agent can be important, especially when chemoselectivity is desired to avoid the reduction of other functional groups or the cleavage of the carbon-halogen bonds. niscpr.res.incommonorganicchemistry.com For example, reagents like sodium sulfide (B99878) or sodium hydrosulfite can sometimes offer selective reduction of a nitro group in the presence of other reducible functionalities. wikipedia.org

The reduction of a nitro group typically proceeds through intermediate stages, such as nitroso and hydroxylamino species, before reaching the final amine. nih.gov In some biological systems or under specific controlled chemical conditions, the reduction can be stopped at the hydroxylamine (B1172632) stage. nih.gov

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | commonorganicchemistry.com |

| Fe/Acid | Acidic conditions (e.g., acetic acid) | commonorganicchemistry.comsemanticscholar.org |

| SnCl₂/HCl | Acidic conditions | commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Can offer selectivity | wikipedia.org |

Subsequent Coupling Reactions of Reduced Amine Derivatives

The reduction of the nitro group in this compound yields 4-bromo-2-chloro-3-aminopyridine bldpharm.com. This amine derivative serves as a versatile intermediate for various coupling reactions, leveraging the reactivity of its halogen substituents. The presence of both a bromine and a chlorine atom on the pyridine ring offers opportunities for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

While specific studies on the coupling reactions of 4-bromo-2-chloro-3-aminopyridine are not extensively detailed in the provided search results, the reactivity can be inferred from related compounds. For instance, derivatives of 2-chloro-3-nitropyridine (B167233) are known to undergo nucleophilic substitution of the chlorine atom with amines and subsequent coupling reactions nih.gov. Similarly, 2,6-dichloro-3-nitropyridine (B41883) has been utilized in Suzuki coupling reactions where one of the chlorine atoms is selectively replaced nih.gov.

Based on these precedents, it is highly probable that the bromine atom at the 4-position and the chlorine atom at the 2-position of 4-bromo-2-chloro-3-aminopyridine can participate in palladium-catalyzed cross-coupling reactions. The relative reactivity of C-Br versus C-Cl bonds in such reactions typically favors the oxidative addition to the C-Br bond, allowing for regioselective functionalization. A typical Suzuki coupling reaction, for example, would involve the reaction of the bromo-chloro-aminopyridine with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the position of the halogen.

Table 1: Potential Coupling Reactions of 4-Bromo-2-chloro-3-aminopyridine

| Reaction Type | Reactants | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2-chloro-3-aminopyridine |

| Buchwald-Hartwig | Amine, Pd catalyst, Base | 4-Amino-2-chloro-3-aminopyridine derivative |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly challenging. The pyridine ring itself is inherently electron-deficient compared to benzene, making it less susceptible to attack by electrophiles researchgate.net. This low reactivity is further compounded by the presence of three strongly electron-withdrawing substituents.

The nitro group (-NO₂) is a powerful deactivating group due to both inductive and resonance effects chemistrytalk.orglumenlearning.comlibretexts.org. The halogen atoms (bromine and chlorine) are also deactivating because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect chemistrytalk.org. The cumulative effect of the pyridine nitrogen and these three deactivating groups renders the aromatic ring extremely electron-poor and thus highly unreactive towards electrophiles. Standard electrophilic substitution reactions, such as nitration or halogenation, which typically require strong acidic conditions, are unlikely to proceed or would necessitate exceptionally harsh conditions with very low yields researchgate.netmasterorganicchemistry.comyoutube.com.

Directing Effects of Halogen and Nitro Substituents

In a hypothetical electrophilic aromatic substitution reaction on this compound, the regiochemical outcome would be governed by the directing effects of the existing substituents. The only available position for substitution is C-5.

Nitro Group (-NO₂ at C-3): The nitro group is a strong deactivating group and a meta-director libretexts.orglibretexts.org. It would direct an incoming electrophile to the positions meta to itself, which are C-5.

Chloro Group (-Cl at C-2): Halogens are deactivating but are ortho-, para-directors chemistrytalk.orglibretexts.org. The chloro group at C-2 would direct incoming electrophiles to the ortho position (C-3, which is occupied) and the para position (C-5).

Bromo Group (-Br at C-4): Similarly, the bromo group at C-4 is an ortho-, para-director, directing to the ortho positions (C-3 and C-5, with C-3 being occupied).

Pyridine Nitrogen: The nitrogen atom in the pyridine ring strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C-3 and C-5).

All substituents and the ring nitrogen collectively direct any potential electrophilic attack to the C-5 position. However, the overwhelming deactivating nature of the combined groups makes such a reaction highly improbable.

Rearrangement and Migration Phenomena

Nitro-Group Migration in Related Nitropyridine Systems

Nitro-group migration is a known, albeit uncommon, phenomenon in certain nitropyridine systems, particularly during nucleophilic aromatic substitution reactions. A notable example is the reaction of 3-bromo-4-nitropyridine with amines. In addition to the expected substitution products, a significant product resulting from the migration of the nitro group from the C-4 to the C-3 position is observed. clockss.orgresearchgate.net This rearrangement has been found to be dependent on factors such as the solvent and the base used, with polar aprotic solvents favoring the migration. clockss.orgresearchgate.net

Another instance of nitro-group migration occurs in the reaction of N-nitropyridinium ions. These ions can undergo a libretexts.orgclockss.org sigmatropic shift, which moves the nitro group from the nitrogen atom to the C-3 position of the pyridine ring researchgate.net. These examples demonstrate that the nitro group on a pyridine ring is not always static and can rearrange under specific reaction conditions.

Investigating Potential Rearrangement Mechanisms for this compound

Based on the observed nitro-group migration in related systems, one can postulate potential rearrangement mechanisms for this compound. A plausible scenario would involve a nucleophilic attack on the pyridine ring, which could trigger a rearrangement.

A proposed mechanism, analogous to the one suggested for 3-bromo-4-nitropyridine, could be initiated by the attack of a nucleophile. clockss.orgresearchgate.net The electron-withdrawing nature of the nitro and halogen groups makes the pyridine ring susceptible to nucleophilic addition. If a nucleophile attacks a carbon atom bearing a halogen, it could lead to the formation of an anionic intermediate. This intermediate might then undergo a rearrangement where the nitro group migrates, possibly through a strained three-membered ring intermediate, before the elimination of a leaving group to restore aromaticity.

Given the substitution pattern of this compound, a nucleophilic attack at C-2 or C-4 could potentially initiate such a process. The stability of the resulting anionic intermediates and the steric environment around the nitro group would be critical factors in determining if such a migration is feasible. It is important to note that this is a theoretical investigation, and experimental verification would be required to confirm if this compound can undergo such rearrangement phenomena.

Derivatives and Analogues of 4 Bromo 2 Chloro 3 Nitropyridine

Structural Modifications and their Impact on Reactivity

The reactivity of 4-bromo-2-chloro-3-nitropyridine is dictated by the electronic effects of its substituents. The electron-withdrawing nitro group at the 3-position significantly activates the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr). This activation primarily influences the positions ortho and para to the nitro group, which in this case are the 2- and 4-positions, occupied by the chloro and bromo substituents, respectively.

In nucleophilic aromatic substitution reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For this compound, both the chlorine at the C2 position and the bromine at the C4 position are potential leaving groups. The relative ease of displacement would depend on factors such as the nature of the incoming nucleophile, the reaction conditions, and the inherent leaving group ability of chloride versus bromide in this specific electronic environment.

Studies on related compounds provide insights into the potential reactivity of this compound. For example, in reactions of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group has been observed, indicating the high reactivity of the C4 position towards nucleophilic attack. clockss.orgresearchgate.net Research on 2-R-3-nitropyridines has also shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at the 5-position. nih.gov This highlights that the nitro group itself can act as a leaving group under certain conditions. The presence of the electron-withdrawing nitro group is crucial for activating the pyridine ring for such substitutions. nih.gov

Comparative Studies with Structurally Related Halogenated Nitropyridines

The physical and chemical properties of halogenated nitropyridines are highly dependent on the substitution pattern of the bromo, chloro, and nitro groups on the pyridine ring. A comparison of this compound with its isomers, 5-bromo-2-chloro-3-nitropyridine (B118568) and 3-bromo-2-chloro-5-nitropyridine, reveals the influence of substituent placement.

| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Appearance | CAS Number |

|---|---|---|---|---|---|---|

| This compound | C5H2BrClN2O2 | 237.44 | Not available | Not available | 1261732-45-9 bldpharm.com | |

| 5-Bromo-2-chloro-3-nitropyridine | C5H2BrClN2O2 | 237.44 | 65-70 sigmaaldrich.com | Solid sigmaaldrich.com | 67443-38-3 sigmaaldrich.comnih.gov | |

| 3-Bromo-2-chloro-5-nitropyridine | C5H2BrClN2O2 | 237.44 | 66-70 sigmaaldrich.com | Solid sigmaaldrich.com | 5470-17-7 sigmaaldrich.cominnospk.com |

As shown in the table, while these isomers share the same molecular formula and weight, their physical properties, such as melting point, can differ due to the varied intermolecular forces arising from the different substituent positions. The arrangement of the electron-withdrawing groups also dictates the dipole moment and crystal packing of the molecules.

The reactivity of halogenated nitropyridines in nucleophilic aromatic substitution is profoundly affected by the position of the nitro group relative to the halogens.

In This compound , the nitro group at the 3-position activates both the 2-chloro and 4-bromo positions for nucleophilic attack. The 4-position is para to the nitro group, and the 2-position is ortho, both being positions of strong activation. A study on the reaction of 2-chloro-3-nitropyridine (B167233) with piperidine (B6355638) did not show any nitro-group migration, which was observed in the case of 3-bromo-4-nitropyridine. clockss.org This suggests that the relative positions of the nitro and halo substituents are critical in determining the reaction pathway.

For 5-bromo-2-chloro-3-nitropyridine , the 3-nitro group strongly activates the 2-chloro substituent (ortho position) for displacement. The 5-bromo substituent is meta to the nitro group and is therefore significantly less activated towards nucleophilic attack. Research on 3-nitro-5-halo-pyridines has shown that the nitro group can be more susceptible to substitution than the halogen at the 5-position in reactions with thiols. nih.gov

In the case of 3-bromo-2-chloro-5-nitropyridine , the 5-nitro group activates the 2-chloro substituent (ortho position). The 3-bromo group is also ortho to the ring nitrogen but meta to the nitro group, making the 2-chloro position the more likely site for nucleophilic substitution. This compound is a known intermediate in the synthesis of more complex molecules, where the reactivity of the chloro and bromo groups is exploited. innospk.com

The general order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I when the addition of the nucleophile is the rate-determining step. nih.gov However, in some pyridinium (B92312) systems, this "element effect" is not observed, and the reactivity order can change depending on the reaction mechanism. nih.gov The following table summarizes the expected primary sites of nucleophilic attack for these isomers.

| Compound | Activating Group Position | Most Activated Halogen Position(s) for SNAr | Notes |

|---|---|---|---|

| This compound | 3-Nitro | 2-Chloro (ortho) and 4-Bromo (para) | Both halogens are activated. Relative reactivity depends on the nucleophile and conditions. |

| 5-Bromo-2-chloro-3-nitropyridine | 3-Nitro | 2-Chloro (ortho) | The 5-bromo position is meta to the nitro group and thus less activated. nih.gov |

| 3-Bromo-2-chloro-5-nitropyridine | 5-Nitro | 2-Chloro (ortho) | The 3-bromo position is meta to the nitro group. innospk.com |

Applications in Organic Synthesis and Chemical Research

Building Block for Complex Organic Molecules

4-Bromo-2-chloro-3-nitropyridine serves as a fundamental building block for the bottom-up assembly of complex molecular architectures. sigmaaldrich.com Organic building blocks are functionalized molecules that act as the basic components for creating larger, more intricate compounds used in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The structure of this compound is particularly useful because its halogen and nitro groups are reactive sites for further functionalization. myskinrecipes.com

The bromo and chloro substituents are effective leaving groups in nucleophilic aromatic substitution reactions and are especially valuable in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. myskinrecipes.comarkat-usa.orgmdpi.com These reactions are fundamental for forming new carbon-carbon or carbon-heteroatom bonds, which is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. myskinrecipes.com The nitro group, being strongly electron-withdrawing, activates the pyridine (B92270) ring, facilitating these substitution reactions. Furthermore, the nitro group itself can be chemically transformed, most commonly by reduction to an amino group, which provides another point for diversification of the molecular structure. frontiersin.org This multi-faceted reactivity allows chemists to use this compound to introduce a substituted pyridine motif into a wide range of target molecules.

Precursor in Heterocyclic Compound Synthesis

The compound is a key precursor for the synthesis of a variety of other heterocyclic compounds, particularly substituted pyridines. myskinrecipes.com Halogenated pyridines are important intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. guidechem.com The differential reactivity of the chloro and bromo groups can potentially allow for selective, stepwise substitution with different nucleophiles such as amines, alcohols, or thiols. researchgate.net This enables the creation of a diverse library of pyridine derivatives from a single starting material.

For instance, similar chloro-nitropyridine compounds are used to synthesize aminopyridines by first reducing the nitro group and then performing further reactions. guidechem.com The resulting 2-chloro-3-aminopyridine, for example, is a crucial intermediate for anti-ulcer drugs like Pirenzepine and certain anti-AIDS drugs. guidechem.comguidechem.com By analogy, this compound can be converted into various amino-dihalopyridine derivatives, which are themselves versatile precursors for more complex fused heterocyclic systems through intramolecular cyclization reactions.

Research Tool for Investigating Reaction Mechanisms

Polysubstituted aromatic and heteroaromatic compounds like this compound are valuable tools for investigating chemical reaction mechanisms. The presence of multiple, distinct reactive sites allows researchers to study selectivity and reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Studies on related bromo-nitropyridine systems have revealed unexpected reaction pathways, such as nitro-group migration under certain conditions with amine nucleophiles. clockss.org In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected product where the nitro group migrated from the 4-position to the 3-position was observed in addition to the expected substitution product. clockss.org Such investigations, which examine the effects of solvents, bases, and temperature, provide profound insights into complex reaction mechanisms. clockss.org Using this compound as a substrate would allow for detailed mechanistic studies concerning which halogen is preferentially substituted by various nucleophiles and under what conditions, thereby advancing the fundamental understanding of reactivity on the pyridine ring.

Application in Analytical Chemistry as a Reagent

While direct applications in analytical chemistry for this compound are not extensively documented, its chemical properties and the known uses of its derivatives suggest potential utility as an analytical reagent. guidechem.comguidechem.com Pyridine derivatives are sometimes employed as analytical detection reagents. guidechem.com

The high reactivity of the compound toward nucleophiles such as amines and thiols means it could be used as a derivatizing agent. In this role, it would react with a target analyte to form a new, more easily detectable molecule. For example, attaching the nitropyridine moiety to a colorless, non-UV-active analyte could render the new derivative visible to UV-Vis spectrophotometers or enhance its ionization efficiency for mass spectrometry, thereby facilitating its detection and quantification.

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Reactive Features | Resulting Products/Insights |

| Organic Synthesis | Building Block | Bromo, Chloro, and Nitro groups serve as reactive handles. myskinrecipes.com | Complex pharmaceuticals, agrochemicals, and materials science compounds. myskinrecipes.com |

| Heterocyclic Chemistry | Precursor | Selective substitution of halogens, reduction of nitro group. | Diverse substituted pyridines and fused heterocyclic systems. guidechem.com |

| Chemical Research | Mechanistic Probe | Multiple distinct leaving groups and an activating group. | Understanding of SNAr reaction selectivity and discovery of novel reaction pathways. clockss.org |

| Analytical Chemistry | Derivatizing Reagent | High reactivity with nucleophiles (e.g., amines, thiols). guidechem.comguidechem.com | Enhanced detection and quantification of analytes. guidechem.com |

Role in Medicinal Chemistry and Agrochemical Research As Intermediates

Intermediate in the Synthesis of Medicinal Compounds

The structural framework of 4-Bromo-2-chloro-3-nitropyridine makes it a valuable starting material for the generation of new therapeutic agents. smolecule.com The reactivity of the chloro and bromo substituents, combined with the directing effects of the nitro group, allows for sequential and regioselective modifications, leading to a diverse array of derivative compounds.

Development of Anti-inflammatory Agents (via derived compounds)

Research has identified this compound as a potential intermediate in the synthesis of compounds with anti-inflammatory properties. google.com Specifically, it is cited in the development of p38 mitogen-activated protein (MAP) kinase inhibitors. google.comgoogle.com These enzymes are key mediators in the inflammatory response, and their inhibition can alleviate symptoms associated with inflammatory conditions. The use of this pyridine (B92270) derivative allows for the construction of core structures necessary for interaction with the p38 kinase.

Development of Anti-cancer Agents (via derived compounds)

The development of novel anti-cancer agents has also utilized this compound as a precursor. Its role is noted in the synthesis of substituted spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives, which have been investigated as p38 MAP kinase inhibitors. google.com This class of enzymes is implicated in tumor progression and metastasis, making them a target for cancer therapeutics. The chemical handles on the this compound molecule are instrumental in building the complex architecture of these potential anti-cancer compounds.

Synthesis of Compounds with Specific Therapeutic Effects (e.g., osteoarthritis)

The utility of this compound extends to the synthesis of compounds aimed at treating specific diseases like osteoarthritis. smolecule.com Patents describe its use in creating new substituted indolin-2-one and spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives that function as p38 MAP kinase inhibitors. google.comgoogle.com Since the p38 MAP kinase pathway is involved in the inflammatory and tissue-destructive processes of osteoarthritis, inhibitors derived from this intermediate hold therapeutic promise.

| Therapeutic Target | Derived Compound Class | Indication |

| p38 MAP Kinase | Substituted indolin-2-ones | Osteoarthritis, Anti-inflammatory |

| p38 MAP Kinase | Substituted spiro[cycloalkyl-1,3'-indol]-2'(1'H)-ones | Osteoarthritis, Anti-cancer |

Precursor to Compounds Targeting Enzymes or Receptors

As demonstrated in the preceding sections, this compound is a key precursor for compounds that target specific enzymes, most notably p38 MAP kinase. google.comgoogle.comgoogle.comgoogle.com The synthesis of potent and selective enzyme inhibitors often relies on the ability to introduce diverse chemical functionalities in a controlled manner. The bromine, chlorine, and nitro groups on the pyridine ring of this intermediate provide the necessary reaction sites for chemists to build molecules that can fit into the active sites of enzymes and modulate their activity.

Intermediate in Agrochemical Formulations

Development of Herbicides and Pesticides

There is currently no specific information in the public domain linking this compound as an intermediate in the development of herbicides and pesticides.

Enhancing Crop Protection Solutions

The development of novel and effective crop protection solutions is a continuous effort to ensure global food security. Intermediates like this compound play a significant role in the synthesis of new active ingredients for herbicides and insecticides. The specific functional groups on the pyridine ring allow for the construction of complex molecules with desired biological activities against weeds and pests.

While direct synthesis of commercial agrochemicals from this compound is not widely documented in publicly available research, the broader class of substituted nitropyridines is instrumental in the agrochemical industry. For instance, various pyridine derivatives are foundational to the synthesis of several commercial herbicides and insecticides. The principles of these syntheses often involve the displacement of the halogen and nitro groups to build more complex structures.

For example, the synthesis of the well-known insecticide chlorpyrifos (B1668852) involves a substituted trichloropyridine as a key intermediate. google.comgoogle.comnih.gov Similarly, other pyridine derivatives are used as starting materials for herbicides that act as synthetic auxins or inhibitors of protoporphyrinogen (B1215707) oxidase (PPO). nih.govresearchgate.netmdpi.comnih.gov Research into novel insecticides also frequently utilizes pyridine-based structures to develop compounds with high efficacy against various pests. mdpi.comresearchgate.netnih.gov

The value of this compound in this context lies in its potential to be a starting point for the discovery of new agrochemicals. The bromo and chloro substituents offer distinct reactivity, allowing for sequential reactions, while the nitro group can be reduced to an amino group, opening up further avenues for chemical modification. This multi-functional nature makes it an attractive building block for combinatorial chemistry approaches in the search for new crop protection agents.

Table 1: Potential Agrochemical Applications of Pyridine Derivatives

| Agrochemical Class | Example of Related Active Ingredient | Role of Pyridine Intermediate |

| Insecticides | Chlorpyrifos | Precursor for the core pyridinyl structure. google.comgoogle.comnih.gov |

| Herbicides | Picolinafen (a pyridyl ether) | Starting material for the formation of the pyridyl ether linkage. |

| Herbicides | Pyrido[2,3-d]pyrimidine derivatives | Building block for the fused heterocyclic ring system. researchgate.netnih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory, are instrumental in painting a detailed picture of a molecule's behavior at the subatomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and properties. By employing a functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311++G(d,p), the geometry of 4-Bromo-2-chloro-3-nitropyridine can be optimized to its lowest energy state. Such calculations would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on the related compound 2-Chloro-4-methyl-3-nitropyridine have shown that substituents significantly influence the pyridine (B92270) ring's geometry, with the mean C-C ring bond distance calculated at 1.387 Å, a value slightly smaller than that of unsubstituted pyridine (1.394 Å). chemicalbook.com The bond angles are also perturbed by steric and electronic interactions between the substituents. chemicalbook.com A similar computational approach for this compound would yield a comprehensive three-dimensional model of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Theoretical Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl | Value | C3-C2-N1 | Value |

| C4-Br | Value | C4-C3-C2 | Value |

| C3-N(O2) | Value | C5-C4-Br | Value |

| N-O1 (nitro) | Value | O1-N-O2 (nitro) | Value |

| N-O2 (nitro) | Value | C2-N1-C6 | Value |

| Note: The values in this table are placeholders and would be determined through DFT calculations. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in defining a molecule's electronic behavior and chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), serves as an indicator of the molecule's stability and polarizability; a smaller gap often correlates with higher reactivity. nih.gov For example, computational studies on various substituted pyridines have utilized HOMO-LUMO energy calculations to predict their nucleophilic character. ias.ac.in A thorough analysis of the HOMO and LUMO energy levels of this compound would illuminate its charge transfer capabilities and its predisposition to participate in various chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical Data)

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

| Note: The values in this table are placeholders and would be determined through DFT calculations. |

Natural Bond Orbital (NBO) analysis is a computational method that provides profound insights into the bonding and stability of a molecule by examining charge delocalization and hyperconjugative interactions. NBO analysis translates the complex wavefunction into a more intuitive, localized bonding picture. This allows for the quantification of electron density transfer from occupied bonding orbitals to unoccupied anti-bonding orbitals, a key factor in molecular stabilization. For instance, NBO analysis has been applied to novel pyridine derivatives to elucidate their charge distribution and inherent stability. nih.gov In the case of this compound, NBO analysis would detail the electronic interplay between the pyridine ring and its bromo, chloro, and nitro substituents, offering a deeper understanding of its electronic structure and stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule, thereby predicting its reactive behavior towards electrophiles and nucleophiles. The MEP map highlights regions of negative electrostatic potential, which are electron-rich and thus attractive to electrophiles, and regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. In studies of related compounds like picoline-diazido-Pt(IV) complexes, the electrostatic potential has been used to pinpoint potential sites of reaction. nih.gov An MEP map of this compound would likely reveal electron-rich zones around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, and comparatively electron-deficient areas, thus providing a roadmap for its intermolecular interactions and chemical reactivity.

Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The potential of a molecule to exhibit second-order NLO behavior is primarily determined by its first hyperpolarizability (β). Although no specific NLO investigations have been reported for this compound, research on other nitropyridine-containing molecules, such as 2-adamantylamino-5-nitropyridine (AANP), has demonstrated that this class of compounds can possess notable NLO characteristics. chemicalbook.com A computational assessment of the dipole moment, polarizability, and first hyperpolarizability of this compound would be the first step in evaluating its promise as a candidate for NLO applications.

Table 3: Illustrative Calculated NLO Properties of this compound (Theoretical Data)

| Property | Calculated Value |

| Dipole Moment (μ) | Value (Debye) |

| Mean Polarizability (α) | Value (esu) |

| First Hyperpolarizability (β) | Value (esu) |

| Note: The values in this table are placeholders and would be determined through theoretical calculations. |

Molecular Modeling and Simulation Studies

Molecular modeling techniques, particularly molecular docking, are widely used to predict and analyze the interaction between a small molecule and a biological macromolecule, such as an enzyme or receptor. While there are no published molecular modeling studies specifically involving this compound, this approach is commonly applied to similar halogenated aromatic compounds. For example, in silico studies have been conducted on bromo-substituted molecules to investigate their potential as enzyme inhibitors. tandfonline.com Should a biological target for this compound be proposed, molecular docking simulations could be performed to model its binding mode and estimate its binding affinity, thereby providing valuable insights into its potential pharmacological activity.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility arises from the rotation of the nitro (-NO₂) group relative to the plane of the pyridine ring.

The pyridine ring itself is an aromatic heterocycle and is expected to be essentially planar. The substituents—bromine, chlorine, and the nitro group—exert electronic and steric effects that influence the molecule's geometry. The nitro group, being a strong electron-withdrawing group, tends to be co-planar with the aromatic ring to maximize electronic delocalization. However, steric hindrance from the adjacent chlorine atom at the 2-position could force the nitro group to twist slightly out of the plane.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the preferred conformation by finding the geometry with the lowest energy. For similar substituted nitropyridines, studies have shown that the energy barrier to rotation of the nitro group is relatively low, but a planar or near-planar arrangement is typically the most stable. In the case of this compound, it is predicted that the most stable conformer would involve a slight twist of the nitro group to alleviate steric strain with the ortho-chloro substituent.

Predicted Geometric Parameters for this compound Note: These values are estimations based on theoretical models and data from analogous compounds, as direct experimental data for this specific molecule is not readily available.

| Parameter | Predicted Value | Comment |

|---|---|---|

| C2-C3-N-O Torsional Angle | ~10-20° | The nitro group is likely twisted slightly out of the pyridine ring's plane due to steric repulsion from the chlorine atom at C2. |

| C-N (Nitro) Bond Length | ~1.45 Å | Typical for a C-N bond connecting a nitro group to an aromatic ring. |

| C-Cl Bond Length | ~1.74 Å | Standard length for a chlorine atom attached to an sp² hybridized carbon on a pyridine ring. |

| C-Br Bond Length | ~1.90 Å | Standard length for a bromine atom attached to an sp² hybridized carbon on a pyridine ring. |

Prediction of Reactivity and Selectivity

Computational models are instrumental in predicting the reactivity of this compound, particularly for nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient rings. The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The reactivity and regioselectivity of nucleophilic attack are governed by the distribution of electron density and the stability of the intermediate Meisenheimer-type complex that forms during the reaction. acs.org Computational methods can predict these factors by calculating molecular electrostatic potential (ESP) maps and the energies of possible intermediates. chemrxiv.org

Regioselectivity : Nucleophilic attack will preferentially occur at the carbon positions that are most electron-poor and can best stabilize the negative charge in the intermediate complex. The positions ortho and para to the strongly activating nitro group are typically the most reactive. In this molecule, these are the C2, C4, and C6 positions.

Position C2 : Carries a chlorine atom (a good leaving group) and is ortho to the nitro group. It is a highly activated site.

Position C4 : Carries a bromine atom (a better leaving group than chlorine) and is para to the pyridine nitrogen and ortho to the nitro group (via the C3 position). This is also a highly activated site.

Position C6 : Is ortho to the pyridine nitrogen and para to the nitro group, making it another potential site for attack.

Theoretical models can predict the most likely site of substitution by comparing the activation energies for the attack at each position. diva-portal.org For di-halogenated pyridines, the outcome often depends on a subtle interplay between the nature of the leaving group (Br is generally better than Cl) and the stability of the transition state. researchgate.net Given the substitution pattern, it is predicted that nucleophilic substitution would occur preferentially at either the C2 or C4 position, as both are strongly activated and bear good halogen leaving groups. The precise outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Predicted Reactivity for Nucleophilic Aromatic Substitution Note: This table presents a qualitative prediction based on established principles of electronic effects in aromatic systems.

| Position on Ring | Substituent | Predicted Reactivity Towards Nucleophiles | Reasoning |

|---|---|---|---|

| C2 | -Cl | High | Activated by the adjacent nitro group (ortho) and the ring nitrogen. Chlorine is a good leaving group. |

| C4 | -Br | High | Activated by the adjacent nitro group (ortho) and the ring nitrogen (para). Bromine is an excellent leaving group. |

| C5 | -H | Low | Less activated compared to positions bearing halogens. |

| C6 | -H | Moderate | Activated by the ring nitrogen (ortho) and the nitro group (para). However, substitution would require displacement of a hydride ion, which is unfavorable. |

Future Research Directions and Unexplored Avenues

Catalyst Development for Enhanced Synthesis

The efficient synthesis of 4-Bromo-2-chloro-3-nitropyridine and its analogs is paramount for unlocking their full potential. While classical methods for the synthesis of halonitropyridines exist, future research should focus on the development of novel catalytic systems to improve yield, selectivity, and sustainability.

Current synthetic routes to related compounds often rely on multi-step processes that may involve harsh reaction conditions. The development of bespoke catalysts could offer more direct and efficient pathways. For instance, research into transition-metal-catalyzed C-H activation could provide a more atom-economical approach to the introduction of substituents on the pyridine (B92270) ring.

Furthermore, the selective synthesis of this compound from readily available precursors using tailored catalysts remains a significant challenge. Future investigations could explore the use of catalysts for the direct and regioselective nitration and halogenation of pyridine derivatives. The application of photoredox catalysis, which has shown promise in a variety of organic transformations, could also be a fruitful area of exploration for the synthesis of this and related compounds. youtube.com

Table 1: Potential Catalytic Strategies for this compound Synthesis

| Catalytic Approach | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High selectivity, milder reaction conditions. | Development of ligands for regioselective C-H functionalization. |

| Organocatalysis | Metal-free, environmentally benign. | Design of catalysts for selective halogenation and nitration. |

| Photocatalysis | Use of light as a renewable energy source. | Exploration of photocatalysts for radical-mediated functionalization. |

| Biocatalysis | High enantioselectivity, green reaction conditions. | Engineering enzymes for the selective synthesis of pyridine derivatives. |

Mechanistic Studies on Novel Reactions

The reactivity of this compound is governed by the interplay of its three distinct functional groups. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the two different halogen atoms offer sites for selective substitution.

A key area for future mechanistic investigation is the regioselectivity of nucleophilic attack. Understanding the factors that dictate whether a nucleophile will displace the bromo, chloro, or even the nitro group is crucial for predictable and controlled derivatization. A study on the related compound, 3-bromo-4-nitropyridine (B1272033), revealed an unexpected nitro-group migration during nucleophilic substitution with amines, highlighting the potential for complex reaction pathways. clockss.org A systematic study of the reaction of this compound with a variety of nucleophiles under different conditions would provide invaluable mechanistic insights.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways and predict the most likely sites of nucleophilic attack. mdpi.com Such studies could elucidate the transition states and intermediates involved in the substitution reactions, providing a theoretical framework to complement experimental observations. The potential for concerted SNAr mechanisms, as opposed to the classical two-step process, should also be considered, as this can influence reactivity and selectivity. nih.gov

Derivatization for New Chemical Entities

The true potential of this compound lies in its use as a scaffold for the synthesis of novel chemical entities with potentially interesting biological or material properties. The differential reactivity of the bromo and chloro substituents can be exploited to introduce different functionalities in a stepwise manner.

For instance, the bromo group is typically more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of aryl, alkyl, or alkynyl groups at the 4-position. The less reactive chloro group at the 2-position could then be targeted in a subsequent transformation, such as a Buchwald-Hartwig amination or another SNAr reaction. The nitro group can also be a handle for further derivatization, for example, through reduction to an amino group, which can then be acylated, alkylated, or diazotized.

This stepwise derivatization strategy opens the door to a vast chemical space of previously inaccessible pyridine derivatives. These new compounds could be screened for a wide range of applications, from pharmaceuticals and agrochemicals to materials science, where substituted pyridines are known to play important roles.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Target Position | Potential Functionality Introduced |

| Suzuki Coupling | 4 (Bromo) | Aryl, heteroaryl |

| Sonogashira Coupling | 4 (Bromo) | Alkynyl |

| Buchwald-Hartwig Amination | 2 (Chloro) | Primary/secondary amines |

| Nucleophilic Aromatic Substitution | 2 (Chloro) | Alkoxy, thioalkoxy, azido |

| Nitro Group Reduction | 3 (Nitro) | Amino |

Integration with Machine Learning for Property Prediction (Hypothetical)

The advent of machine learning (ML) in chemistry offers a powerful, albeit hypothetical in the context of this specific compound, tool for accelerating the discovery and optimization of new molecules. nih.gov By training ML models on existing data for related pyridine derivatives, it may be possible to predict the properties and reactivity of new compounds derived from this compound.

Quantitative Structure-Property Relationship (QSPR) models could be developed to predict various physicochemical properties of novel derivatives, such as solubility, lipophilicity, and electronic properties, which are crucial for applications in drug discovery and materials science. researchgate.net Furthermore, ML models could be trained to predict the outcomes of chemical reactions, including reaction yields and regioselectivity. mit.edu This would allow for the in silico screening of potential synthetic routes and the prioritization of the most promising candidates for experimental investigation.

While a significant amount of data would be required to train accurate ML models, the potential benefits are substantial. The integration of ML could significantly reduce the time and resources required for the development of new chemical entities based on the this compound scaffold.

Table 3: Hypothetical Machine Learning Applications

| ML Model Type | Predicted Property | Potential Impact |

| QSPR | Solubility, LogP, pKa | Faster lead optimization in drug discovery. |

| Reaction Prediction | Yield, regioselectivity | More efficient synthesis planning. |

| Generative Models | Novel molecular structures | Discovery of new chemical entities with desired properties. |

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-2-chloro-3-nitropyridine with high purity?

A two-step halogenation-nitration sequence is commonly employed. First, bromination of 2-chloropyridine using Br₂ in H₂SO₄ at 80–100°C introduces the bromo group. Subsequent nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) targets the 3-position due to the electron-withdrawing effects of adjacent halogens. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Confirm regiochemistry using ¹H/¹³C NMR and X-ray crystallography .

Q. How do researchers validate the structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

- ¹H NMR : Absence of aromatic protons confirms substitution at positions 2, 3, and 3.

- LC-MS : Molecular ion peak at m/z 237 (M+H⁺) aligns with the molecular formula C₅H₂BrClN₂O₂.

- Elemental Analysis : Match calculated vs. observed C, H, N, and halogen content (±0.3%). Cross-validate with FTIR (C-NO₂ stretch at ~1520 cm⁻¹) and melting point consistency .

Q. What stability considerations are critical for storing this compound?

Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition via hydrolysis or photodegradation. Use amber vials to minimize light exposure. Purity degradation >5% over 6 months requires repurification via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

The bromine atom at position 4 is more reactive in Suzuki-Miyaura couplings than the chlorine at position 2 due to lower bond dissociation energy (C-Br vs. C-Cl). Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C for selective arylations. For sequential functionalization, protect the nitro group (e.g., Boc protection) before activating the C-Cl bond with CuI/1,10-phenanthroline .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify the C-4 bromine as the most electrophilic site (Mulliken charge: +0.32). Compare Fukui indices (f⁻) to prioritize reaction sites. Solvent effects (DMF vs. DMSO) are modeled using COSMO-RS to optimize reaction kinetics .

Q. How to resolve contradictory NMR data for nitro-group tautomerism in this compound derivatives?

Dynamic NMR experiments at variable temperatures (25–80°C) in DMSO-d₆ reveal tautomeric equilibria. Use 2D NOESY to detect through-space interactions between nitro oxygen and adjacent protons. Complement with X-ray crystallography to confirm dominant tautomers in the solid state .

Q. What strategies mitigate side reactions during reduction of the nitro group in this compound?

Catalytic hydrogenation (H₂, 10% Pd/C) risks dehalogenation. Instead, use Fe/HCl in ethanol at 40°C for selective reduction to the amine. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc 4:1). Quench excess Fe with EDTA to prevent metal-catalyzed side reactions .

Data Analysis & Experimental Design

Q. How to design a kinetic study for hydrolysis of this compound under varying pH?

- Conditions : Prepare buffers (pH 1–13) and monitor hydrolysis via UV-Vis (λ = 270 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹).

- Data Collection : Aliquot samples at t = 0, 15, 30, 60 min for LC-MS analysis.

- Modeling : Fit pseudo-first-order rate constants (kobs) to the Eyring equation. Hydrolysis accelerates at pH >10 due to hydroxide ion attack on the nitro group .

Q. What statistical approaches reconcile conflicting purity results from GC vs. HPLC for this compound?

Perform a Bland-Altman analysis to assess systematic bias between methods. If GC underestimates purity due to thermal decomposition, validate with non-destructive methods like ¹H NMR (internal standard: 1,3,5-trimethoxybenzene). Use ANOVA to compare inter-laboratory data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.